molecular formula C14H19NO6S B2408703 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 701286-56-8

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B2408703
M. Wt: 329.37
InChI Key: QLJUGYURRZUYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid and its derivatives are synthesized in various studies, showing their relevance in medicinal chemistry. For instance, Karaman et al. (2016) detail the synthesis of sulfonyl hydrazone having piperidine derivatives, emphasizing their importance in synthesizing compounds with potential antioxidant capacity and anticholinesterase activity (Karaman et al., 2016). Similarly, Hadri and Leclerc (1993) discuss the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, another derivative, and its structural properties (Hadri & Leclerc, 1993).

Anticancer Properties

Rehman et al. (2018) report on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Their findings suggest some derivatives exhibit strong anticancer properties, highlighting the potential use of these compounds in cancer therapy (Rehman et al., 2018).

Antibacterial Properties

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including ethyl piperidin-4-carboxylate derivatives. These compounds showed moderate antibacterial activity, indicating their potential in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition and Biological Evaluation

Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluating them for enzyme inhibition. Their research points towards the significant biological activity of these compounds, particularly in inhibiting enzymes like butyrylcholinesterase (Khalid et al., 2016).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-20-11-3-4-12(21-2)13(9-11)22(18,19)15-7-5-10(6-8-15)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJUGYURRZUYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

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